2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide
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Overview
Description
2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide is a synthetic organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide typically involves the cyclization of 2-chloro-3-(4-fluorophenyl)amino-naphthalene-1,4-dione with sodium azide in N,N-dimethylformamide (DMF) at elevated temperatures (90-95°C) . The reaction mixture is then purified using column chromatography to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures . The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]phenazine-6,11-dione: Lacks the fluorine and oxide groups, resulting in different chemical properties.
2-Aminobenzo[b]phenazine-6,11-dione: Contains an amino group instead of a fluorine atom, leading to different reactivity and biological activity.
2-(Hexyloxy)benzo[b]phenazine-6,11-dione: Substituted with a hexyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide is unique due to the presence of the fluorine atom and the oxide group. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H7FN2O3 |
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Molecular Weight |
294.24 g/mol |
IUPAC Name |
3-fluoro-5-oxidobenzo[b]phenazin-5-ium-6,11-dione |
InChI |
InChI=1S/C16H7FN2O3/c17-8-5-6-11-12(7-8)19(22)14-13(18-11)15(20)9-3-1-2-4-10(9)16(14)21/h1-7H |
InChI Key |
MSWBTKXQFFCLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4)F)[N+](=C3C2=O)[O-] |
Origin of Product |
United States |
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